molecular formula C15H23NO4S2 B2396174 3-(Isobutylsulfonyl)-1-((3-methylbenzyl)sulfonyl)azetidine CAS No. 1797316-91-6

3-(Isobutylsulfonyl)-1-((3-methylbenzyl)sulfonyl)azetidine

Cat. No.: B2396174
CAS No.: 1797316-91-6
M. Wt: 345.47
InChI Key: ONXGNDLVHMWQEB-UHFFFAOYSA-N
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Description

3-(Isobutylsulfonyl)-1-((3-methylbenzyl)sulfonyl)azetidine is a synthetic organic compound characterized by the presence of sulfonyl groups attached to an azetidine ring

Preparation Methods

The synthesis of 3-(Isobutylsulfonyl)-1-((3-methylbenzyl)sulfonyl)azetidine typically involves multi-step organic reactions. One common method includes the reaction of 3-methylbenzyl chloride with sodium isobutylsulfinate to form the corresponding sulfone. This intermediate is then reacted with azetidine under specific conditions to yield the final product. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

3-(Isobutylsulfonyl)-1-((3-methylbenzyl)sulfonyl)azetidine undergoes various chemical reactions, including:

    Oxidation: The sulfonyl groups can be oxidized to form sulfonic acids.

    Reduction: Reduction of the sulfonyl groups can yield thiols or sulfides.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(Isobutylsulfonyl)-1-((3-methylbenzyl)sulfonyl)azetidine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Isobutylsulfonyl)-1-((3-methylbenzyl)sulfonyl)azetidine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The azetidine ring may also contribute to the compound’s biological activity by interacting with cellular membranes and affecting signal transduction pathways .

Comparison with Similar Compounds

3-(Isobutylsulfonyl)-1-((3-methylbenzyl)sulfonyl)azetidine can be compared with other sulfonyl-containing azetidines, such as:

Properties

IUPAC Name

1-[(3-methylphenyl)methylsulfonyl]-3-(2-methylpropylsulfonyl)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4S2/c1-12(2)10-21(17,18)15-8-16(9-15)22(19,20)11-14-6-4-5-13(3)7-14/h4-7,12,15H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONXGNDLVHMWQEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)N2CC(C2)S(=O)(=O)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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